3-(Pyridin-3-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
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Overview
Description
3-(Pyridin-3-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a thiophene moiety, and an azetidine ring, all connected through an oxadiazole core. The oxalate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps:
Formation of the Oxadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: This step often involves coupling reactions such as Suzuki or Heck coupling.
Incorporation of the Thiophene Moiety: This can be done using thiophene derivatives in a similar coupling reaction.
Formation of the Azetidine Ring: This step might involve azetidinone intermediates, which are then functionalized to introduce the thiophen-2-ylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-(Pyridin-3-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-3-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole
- 3-(Pyridin-3-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-thiadiazole
- 3-(Pyridin-3-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-triazole
Uniqueness
The uniqueness of 3-(Pyridin-3-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate lies in its specific combination of functional groups and its oxalate salt form, which enhances its solubility and stability. This makes it particularly valuable for applications requiring high solubility and stability, such as in medicinal chemistry and material science.
Properties
IUPAC Name |
oxalic acid;3-pyridin-3-yl-5-[1-(thiophen-2-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS.C2H2O4/c1-3-11(7-16-5-1)14-17-15(20-18-14)12-8-19(9-12)10-13-4-2-6-21-13;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOBCRVLYCGEJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CS2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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